molecular formula C20H19ClFN5O4 B2857548 N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775335-97-1

N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2857548
CAS No.: 1775335-97-1
M. Wt: 447.85
InChI Key: RJFJQJNJATUHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H19ClFN5O4 and its molecular weight is 447.85. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on anticancer and antimicrobial properties, along with detailed research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 3 chloro 4 fluorophenyl 2 4 5 ethyl 1 2 4 oxadiazol 3 yl 1 3 dioxo 1H 2H 3H 5H 6H 7H 8H pyrido 1 2 c pyrimidin 2 yl acetamide\text{N 3 chloro 4 fluorophenyl 2 4 5 ethyl 1 2 4 oxadiazol 3 yl 1 3 dioxo 1H 2H 3H 5H 6H 7H 8H pyrido 1 2 c pyrimidin 2 yl acetamide}

This structure combines several pharmacologically relevant moieties that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.

The mechanism of action is primarily attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance:

  • EGFR Inhibition : Some derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), with IC50 values as low as 0.24 µM .

Case Studies

In a study by Arafa et al., several oxadiazole derivatives were synthesized and tested against various cancer cell lines. Notably:

CompoundCell LineIC50 (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF71.95
Compound CSW11162.36

These results indicate that the synthesized compounds exhibit lower IC50 values than traditional chemotherapeutics like staurosporine .

Antimicrobial Activity

In addition to anticancer properties, the compound also displays antimicrobial activity. Research has indicated that oxadiazole derivatives possess significant antibacterial and antifungal effects.

Study Findings

A study conducted on various oxadiazole derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DS. aureus31.25 µg/mL
Compound EE. coli62.50 µg/mL

These findings suggest that the presence of oxadiazole moieties enhances the antimicrobial activity of these compounds .

In Vitro Studies

In vitro studies have shown that this compound effectively induces apoptosis in cancer cells through various pathways including caspase activation and mitochondrial dysfunction.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression. The binding energy values indicate strong interactions with targets such as EGFR and ALP (alkaline phosphatase), suggesting potential for further development as an anticancer agent .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O4/c1-2-16-24-18(25-31-16)17-14-5-3-4-8-26(14)20(30)27(19(17)29)10-15(28)23-11-6-7-13(22)12(21)9-11/h6-7,9H,2-5,8,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFJQJNJATUHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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